molecular formula C19H26ClN3O2 B5330399 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine

Cat. No. B5330399
M. Wt: 363.9 g/mol
InChI Key: DUVUEEXTBFMGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a range of effects on the central nervous system, including enhancing memory and learning, reducing anxiety, and increasing alertness.

Mechanism of Action

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine is believed to act as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By binding to this receptor, 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine enhances the activity of glutamate, a neurotransmitter that is critical for these processes. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine has also been shown to inhibit the reuptake of dopamine and norepinephrine, two other neurotransmitters that play important roles in the central nervous system.
Biochemical and Physiological Effects:
In addition to its effects on memory and learning, 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been shown to have a range of other biochemical and physiological effects. It has been shown to reduce anxiety in animal models, and to increase alertness and wakefulness. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine has also been shown to have analgesic properties, and to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine in scientific research is its ability to enhance memory and learning in animal models. This makes it a valuable tool for studying the mechanisms underlying these processes, and for developing new treatments for conditions such as Alzheimer's disease. However, there are also some limitations to using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine in lab experiments. For example, its effects can be highly dose-dependent, and it can be difficult to control for factors such as age, sex, and genetic background when using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine in animal models.

Future Directions

There are many potential future directions for research involving 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine. One area of interest is the development of new treatments for conditions such as Alzheimer's disease, which is characterized by a decline in memory and cognitive function. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been shown to enhance memory and learning in animal models, making it a promising candidate for further study in this area. Another potential direction for research is the use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine to study the effects of various drugs on the central nervous system. By understanding how different drugs interact with the NMDA receptor, researchers may be able to develop new treatments for conditions such as depression and anxiety.

Synthesis Methods

The synthesis of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine involves the reaction of 1-acetyl-4-piperidinol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then acylated with phosgene to form the final compound, 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine.

Scientific Research Applications

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine has been widely used in scientific research as a tool to study the central nervous system. It has been shown to enhance memory and learning in animal models, making it a valuable tool for studying the mechanisms underlying these processes. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine has also been used to investigate the role of glutamate receptors in the brain, and to study the effects of various drugs on the central nervous system.

properties

IUPAC Name

1-[4-[4-[(2-chlorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c1-15(24)22-8-6-16(7-9-22)19(25)23-12-10-21(11-13-23)14-17-4-2-3-5-18(17)20/h2-5,16H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVUEEXTBFMGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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